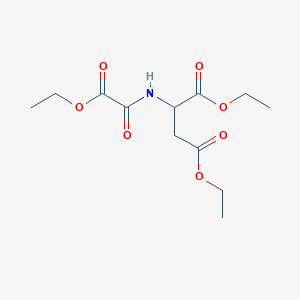
Diethyl 2-(2-ethoxy-2-oxoacetamido)succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-ethoxy-2-oxoacetamido)succinate typically involves the reaction of diethyl succinate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-ethoxy-2-oxoacetamido)succinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted succinates.
Scientific Research Applications
Diethyl 2-(2-ethoxy-2-oxoacetamido)succinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 2-(2-ethoxy-2-oxoacetamido)succinate involves its interaction with specific molecular targets. It can act as a substrate for various enzymes, leading to the formation of active intermediates that participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(2-oxoacetamido)succinate
- Diethyl 2-(2-ethoxyacetamido)succinate
- Diethyl 2-(2-oxoethylamino)succinate
Uniqueness
Diethyl 2-(2-ethoxy-2-oxoacetamido)succinate is unique due to its specific ethoxy and oxoacetamido functional groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C12H19NO7 |
|---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
diethyl 2-[(2-ethoxy-2-oxoacetyl)amino]butanedioate |
InChI |
InChI=1S/C12H19NO7/c1-4-18-9(14)7-8(11(16)19-5-2)13-10(15)12(17)20-6-3/h8H,4-7H2,1-3H3,(H,13,15) |
InChI Key |
MZUKNMUPRGKGNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)NC(=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















